(2r)-2-Amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
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Overview
Description
(2r)-2-Amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a chiral compound with a thiazole ring, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Hydroxyl Group Addition: The hydroxyl group can be added through reduction reactions, such as the reduction of a corresponding ketone or aldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2r)-2-Amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the thiazole ring to a more saturated form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated thiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
(2r)-2-Amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2r)-2-Amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity or altering their function. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
(2r)-2-Amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol: Unique due to its specific substitution pattern on the thiazole ring.
2-Amino-2-(2-methyl-1,3-thiazol-4-yl)ethanol: Lacks the chiral center, making it less specific in its interactions.
2-Amino-2-(1,3-thiazol-4-yl)ethanol: Lacks the methyl group, altering its chemical properties and reactivity.
Uniqueness
The presence of the chiral center in this compound makes it unique, as it can exist as enantiomers with different biological activities
Properties
Molecular Formula |
C6H10N2OS |
---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-methyl-1,3-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C6H10N2OS/c1-4-8-6(3-10-4)5(7)2-9/h3,5,9H,2,7H2,1H3/t5-/m0/s1 |
InChI Key |
NSGWWFVDEOLNFU-YFKPBYRVSA-N |
Isomeric SMILES |
CC1=NC(=CS1)[C@H](CO)N |
Canonical SMILES |
CC1=NC(=CS1)C(CO)N |
Origin of Product |
United States |
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